Flupirtine-N2-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

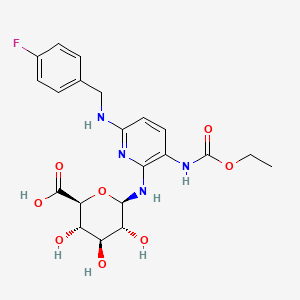

The compound Flupirtine-N2- is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and amine groups, which contribute to its diverse chemical reactivity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Flupirtine-N2- typically involves multi-step organic synthesis. The key steps include:

Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

Introduction of the ethoxycarbonylamino group: This step involves the reaction of the pyridine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 4-fluorophenylmethylamino group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzylamine.

Formation of the oxane ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and a dehydrating agent.

Final assembly: The final compound is obtained by coupling the pyridine and oxane intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and amine groups. It may also serve as a probe to investigate cellular uptake and metabolism.

Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism of action of Flupirtine-N2- is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

相似化合物的比较

Similar Compounds

- (2S,3S,4S,5R,6R)-6-[[3-(methoxycarbonylamino)-6-[(4-chlorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-bromophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The presence of the 4-fluorophenylmethylamino group in Flupirtine-N2- distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique in its class.

生物活性

Flupirtine-N2- is a compound that has garnered attention for its potential neuroprotective properties and its role in various biological processes. This article will explore the biological activity of Flupirtine-N2-, focusing on its mechanisms, effects on neuronal health, and relevant case studies.

Flupirtine-N2- functions primarily as an indirect inhibitor of the N-methyl-D-aspartate receptor (NMDAR). This inhibition plays a crucial role in reducing excitotoxicity, which is often implicated in neurodegenerative conditions. The compound has demonstrated several key actions:

- Neuroprotection : Flupirtine-N2- has been shown to induce sustained neuroprotection when administered after ischemic events. In a study involving mice, treatment with Flupirtine-N2- resulted in significant reductions in calpain activity, a protease associated with neuronal damage during stroke events. The compound also modulated critical signaling pathways such as JNK and NF-κB, which are involved in inflammatory responses and cell survival mechanisms .

- Oxidative Stress Reduction : Flupirtine-N2- decreases mitochondrial free radical production, thereby mitigating oxidative stress in neuronal cells. This effect was observed in serum-withdrawn NSC34 cells, where Flupirtine-N2- exhibited protective properties against oxidative damage .

Case Studies

- Stroke Recovery : In a controlled study, mice treated with Flupirtine-N2- showed enhanced neurological recovery up to three months post-treatment. The compound improved blood-brain barrier integrity and reduced leukocyte infiltration into the brain, which are critical factors in stroke recovery .

- CLN3 Disease Model : A study involving Cln3 Δex7/8 knock-in mice demonstrated that Flupirtine-N2- improved behavioral outcomes and increased neuronal cell counts in specific brain regions after 14 weeks of treatment. The compound also reduced astrogliosis and modulated gene expression profiles associated with neuroprotection .

Summary of Biological Activity

The following table summarizes the biological activities and effects of Flupirtine-N2- based on various studies:

Safety Profile

Despite its efficacy, Flupirtine-N2- is not without risks. Reports indicate instances of liver injury associated with its use. The mechanism behind this toxicity may involve the formation of reactive metabolites that can bind to endogenous macromolecules, potentially triggering immune responses . Understanding these risks is essential for developing safer analogs or treatment protocols.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJNSQOAHVQO-YUAHOQAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。